molecular formula C22H25N3O5 B2946835 METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE CAS No. 1428356-36-8

METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE

Cat. No.: B2946835
CAS No.: 1428356-36-8
M. Wt: 411.458
InChI Key: AVQIAHLDLWRIHZ-UHFFFAOYSA-N
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Description

METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities

Properties

IUPAC Name

methyl 4-[[2-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-25(2)18(15-6-9-19-16(12-15)10-11-30-19)13-23-20(26)21(27)24-17-7-4-14(5-8-17)22(28)29-3/h4-9,12,18H,10-11,13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQIAHLDLWRIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE involves multiple steps. The key steps include the formation of the benzofuran ring and the subsequent functionalization to introduce the desired substituents. Common synthetic routes involve the use of microwave-assisted synthesis (MWI) and free radical cyclization cascades . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their substituents and biological activities. METHYL 4-({[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]CARBAMOYL}FORMAMIDO)BENZOATE is unique due to its specific functional groups, which may confer distinct biological and chemical properties.

Biological Activity

Methyl 4-({[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]carbamoyl}formamido)benzoate is a complex organic compound with potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H24N2O4C_{18}H_{24}N_2O_4. The compound features a benzofuran moiety, a dimethylamino group, and a carbamoyl formamido group, contributing to its potential pharmacological properties.

Pharmacological Properties

This compound has been investigated for various biological activities:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzofuran have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis and disrupting mitotic processes. This suggests potential for this compound in cancer therapy .
  • Neuroprotective Effects : Compounds containing benzofuran and dimethylamino groups have been linked to neuroprotective effects in preclinical studies. They may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the benzofuran structure is often associated with enhanced antimicrobial efficacy against various pathogens .

Case Studies

  • Anticancer Mechanism Study : A study on related compounds found that they arrested cell division in cancer cells, leading to the formation of monopolar spindles, a hallmark of kinesin spindle protein (KSP) inhibition. This mechanism could be relevant for this compound as well .
  • Neuroprotective Assessment : In animal models, similar benzofuran derivatives improved memory retention and cognitive performance without significant side effects on locomotor activity. This indicates a favorable safety profile that could be applicable to this compound .
  • Antimicrobial Testing : A comparative study showed that derivatives of benzofuran exhibited MIC values ranging from 31.25 to 62.5 µg/mL against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via KSP inhibition
NeuroprotectiveEnhances cognitive function
AntimicrobialEffective against bacterial strains

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